Pixantrone
Description
Pixantrone (BBR 2778) is a synthetic aza-anthracenedione antineoplastic agent developed to address the limitations of traditional anthracyclines and anthracenediones, particularly their cumulative cardiotoxicity . Structurally, this compound resembles mitoxantrone but lacks the 5,8-dihydroxy substitution pattern and incorporates a nitrogen heteroatom and modified side chains (ethylamino-diethylamino instead of hydroxyethylamino-ethylamino) . These modifications reduce interactions with iron, prevent the formation of reactive oxygen species (ROS), and eliminate cardiotoxic secondary alcohol metabolites, which are hallmarks of anthracycline toxicity .
This compound’s mechanism of action includes:
- DNA intercalation and compaction, stabilizing DNA tertiary structures.
- Topoisomerase II inhibition, though this effect is weaker compared to mitoxantrone and doxorubicin .
- Covalent DNA adduct formation when activated by formaldehyde, leading to irreversible DNA damage .
Clinically, this compound is approved in Europe for relapsed/refractory aggressive non-Hodgkin’s lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL), with phase III trials demonstrating an overall response rate (ORR) of 46% in elderly patients and a 2–3% risk of congestive heart failure (CHF) in anthracycline-pretreated populations .
Structure
3D Structure
Properties
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPMAYDXJQYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162744 | |
| Record name | Pixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144510-96-3, 144675-97-8 | |
| Record name | Pixantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pixantrone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pixantrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144675-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to Pixantrone
Core Skeleton Construction via Friedel-Crafts Acylation
The foundational step in this compound synthesis involves forming the benzo[g]isoquinoline-5,10-dione core through Friedel-Crafts acylation. Two distinct catalytic systems dominate industrial workflows:
Method A (AlCl₃-Mediated):
- Starting material : Pyridine-3,4-dicarboxylic acid (1.0 eq) reacts with acetic anhydride to form pyridine-3,4-dicarboxylic anhydride (76% yield).
- Friedel-Crafts : The anhydride undergoes acylation with 1,4-difluorobenzene (1.2 eq) using anhydrous AlCl₃ (3.0 eq) at 110–130°C for 1–5 h.
- Outcome : Generates a 1:1 mixture of 4-(2',5'-difluorobenzoyl)nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid.
Method B (H₂SO₄/Hexane System):
Cyclization to Difluorobenzoisoquinolinedione
The acylation products undergo acid-catalyzed cyclization to form the tricyclic core:
Ethylenediamine Coupling and Deprotection
The final steps introduce ethylenediamine sidechains via nucleophilic aromatic substitution:
Stepwise Protection/Deprotection:
- Amino protection : Ethylenediamine is pre-treated with benzyl chloroformate (Cbz) or fluorenylmethyloxycarbonyl chloride (Fmoc).
- Coupling : Protected ethylenediamine (2.5 eq) reacts with the difluorobenzoisoquinolinedione intermediate in THF at 40–70°C for 3–10 h.
- Hydrogenolysis : 10% Pd/C catalyzes H₂-mediated deprotection (50 psi, 16 h), followed by maleic acid salt formation (93.5% yield).
Industrial-Scale Optimization
Analytical Characterization
Emerging Methodologies
Continuous Flow Synthesis
Enzymatic Deprotection
- Pilot studies : Lipase-mediated Cbz removal achieves 88% efficiency, avoiding H₂/Pd-C.
Chemical Reactions Analysis
Formaldehyde-Dependent DNA Adduct Formation
Pixantrone forms covalent DNA adducts when activated by formaldehyde, a reaction critical to its mechanism of action:
-
Reaction Requirements :
-
Efficiency :
| Parameter | This compound | Mitoxantrone |
|---|---|---|
| Formaldehyde required | 2 mM | 2 mM |
| Drug conc. for 50% ds DNA | 2.5 μM | 25 μM |
| Thermal midpoint (T<sub>m</sub>) | 62.5°C | 49°C |
| Adduct half-life (37°C) | 19.4 hours | 5.4 hours |
-
Mechanism :
Redox Inactivity and Lack of Iron Binding
This compound’s structural modifications prevent redox cycling and iron-mediated oxidative damage:
-
Key Structural Differences :
-
Experimental Evidence :
| Property | This compound | Doxorubicin | Mitoxantrone |
|---|---|---|---|
| Iron binding | None | High | Moderate |
| Semiquinone formation | Enzymatic only | Cellular | Cellular |
| ROS generation | Negligible | High | Moderate |
Metabolic Pathways and Hydrolysis
This compound undergoes hydrolysis to form metabolites with distinct biological roles:
-
Primary Metabolites :
-
Kinetic Parameters :
Topoisomerase II Interaction
This compound weakly stabilizes topoisomerase II-DNA complexes but shows isoform selectivity:
-
α vs. β Isoform Selectivity :
| Activity | This compound | Doxorubicin |
|---|---|---|
| Topo IIα inhibition | Moderate | Strong |
| Topo IIβ inhibition | Weak | Strong |
| Cross-resistance | Partial | High |
Structural Basis for Reduced Cardiotoxicity
This compound’s design eliminates functional groups linked to anthracycline cardiotoxicity:
-
Key Modifications :
-
Impact :
Scientific Research Applications
Introduction to Pixantrone
This compound is a novel aza-anthracenedione compound primarily developed for the treatment of relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). Its design aims to maintain the therapeutic efficacy associated with traditional anthracyclines while minimizing the associated cardiac toxicity. This article provides a comprehensive overview of the applications of this compound, supported by clinical trial data and case studies.
Treatment of Non-Hodgkin Lymphoma
This compound has been primarily studied in patients with relapsed or refractory aggressive NHL. Clinical trials have demonstrated its effectiveness in this patient population:
- Phase III Trials : The PIX301 study compared this compound monotherapy with physician's choice treatment in 140 patients. Results indicated an overall response rate (ORR) of approximately 24% for complete responses (CR) and unconfirmed complete responses (CRu) .
- Combination Therapy : A recent phase II trial evaluated this compound combined with obinutuzumab, yielding an ORR of 35.3%, with a median progression-free survival (PFS) of 2.8 months and overall survival (OS) of 8 months .
Additional Cancer Types
Beyond NHL, this compound has shown potential in treating other malignancies:
- Acute Myelogenous Leukemia (AML) : Studies have suggested that this compound may be effective in treating AML, particularly in patients who are doxorubicin-naive .
- Metastatic Breast Cancer : Investigations into its efficacy against metastatic breast cancer have also been initiated, although results are still emerging .
Long-Term Response Observations
A post-hoc analysis from the PIX301 study highlighted several cases of long-term remission among patients treated with this compound. For instance, one patient achieved a durable partial response after multiple lines of prior therapy, indicating the potential for extended efficacy even in heavily pre-treated cohorts .
Safety Profile and Adverse Events
While this compound demonstrates promising efficacy, its safety profile is crucial for clinical application:
- Cardiac Toxicity : Although designed to minimize cardiac risks, some studies report that a significant percentage of patients experienced grade III/IV toxicity. In the PIX301 trial, 76% of patients on this compound experienced severe adverse events compared to 52% in the comparator group .
- Non-Hematologic Toxicities : The most common non-hematologic adverse event reported was infection, affecting approximately 28% of patients in combination studies .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with standard treatments:
| Study | Treatment Comparison | ORR (%) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|
| PIX301 | This compound vs Physician's Choice | 24 | Not specified | Not specified |
| PIX306 | This compound + Rituximab vs Gemcitabine + Rituximab | TBD | TBD | TBD |
| Recent Trial | This compound + Obinutuzumab | 35.3 | 2.8 | 8 |
Note: TBD = To Be Determined
Mechanism of Action
Pixantrone exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to the formation of double-strand breaks and ultimately cell death . This compound also generates covalent drug-DNA adducts following activation by formaldehyde, further contributing to its cytotoxic effects . The molecular targets and pathways involved include DNA and topoisomerase II .
Comparison with Similar Compounds
Cardiotoxicity
DNA Damage Efficiency
- AP Site Binding : this compound has 15-fold lower affinity for AP sites than mitoxantrone, resulting in reduced DNA strand cleavage (12% vs. 82% at 10 μM) .
- Adduct Stability : this compound-DNA adducts exhibit higher thermal stability (Tm = 58°C vs. 52°C for mitoxantrone) and longer half-life at 37°C (8.2 h vs. 2.5 h) .
Clinical Efficacy in NHL
Key Advantages of this compound
- Cardiac Safety : Superior to both mitoxantrone and doxorubicin, enabling use in anthracycline-pretreated patients .
- Adduct Formation : Unlike doxorubicin, this compound’s covalent DNA adducts are stable across a broad pH range, enhancing cytotoxicity in acidic tumor microenvironments .
- Lack of Cross-Resistance : Effective in p53-mutated lymphomas due to p53-independent apoptosis pathways .
Limitations
- Hematologic Toxicity : Higher rates of neutropenia than doxorubicin, necessitating dose adjustments .
Biological Activity
Pixantrone (BBR2778) is a synthetic aza-anthracenedione compound that has been developed as an alternative to traditional anthracyclines, particularly to mitigate the cardiotoxicity associated with these drugs while retaining their antineoplastic properties. Its structural modifications allow for reduced formation of free radicals and cardiotoxic metabolites, making it a promising candidate for the treatment of various hematological malignancies.
The biological activity of this compound is primarily attributed to its interaction with DNA:
- DNA Intercalation : this compound intercalates into the DNA structure, which leads to nucleic acid compaction.
- Topoisomerase II Poison : It stabilizes the transient protein-DNA complexes formed by topoisomerase II, resulting in double-strand DNA breaks. However, the extent of these breaks does not directly correlate with its cytotoxic potency, indicating potential additional mechanisms of action .
- Covalent Adduct Formation : this compound is activated by formaldehyde, leading to the formation of stable covalent drug-DNA adducts. These adducts are crucial for its efficacy, as they stabilize double-stranded DNA under denaturing conditions and exhibit a greater thermal midpoint temperature compared to other similar compounds like mitoxantrone .
| Mechanism | This compound | Mitoxantrone |
|---|---|---|
| DNA Intercalation | Yes | Yes |
| Topoisomerase II Poison | Moderate | Strong |
| Covalent Adducts | Yes | Limited |
| Cardiovascular Toxicity | Reduced | High |
Case Studies and Trials
- Phase I/II Trials : A study involving 19 patients treated with this compound showed an overall response rate (ORR) of 58%, with 37% achieving complete responses. The median time to progression was 5.7 months .
- Phase III Trials (PIX301 EXTEND) : In this trial, this compound demonstrated significant efficacy in patients with relapsed/refractory aggressive B-cell non-Hodgkin lymphoma (NHL). The complete response rate was 20% compared to 5.7% in the control group, and the median progression-free survival (PFS) was improved at 4.7 months versus 2.6 months for standard chemotherapy .
- Long-term Follow-up : Extended follow-up revealed sustained benefits, with a complete response rate increasing to 25.7% and median overall survival (OS) reaching 10.2 months compared to 6.9 months in controls .
Adverse Effects
While this compound is associated with some adverse effects, it generally presents a more favorable profile compared to traditional anthracyclines:
- Neutropenia : The most common severe adverse effect, occurring in approximately 41.2% of patients.
- Cardiac Toxicities : Reported at 8.8%, which is lower than that seen with other anthracyclines .
Table 2: Efficacy and Safety Profile
| Outcome Measure | This compound (N=70) | Control (N=70) |
|---|---|---|
| Complete Response Rate | 20% | 5.7% |
| Overall Response Rate | 37.1% | 14.3% |
| Median PFS | 4.7 months | 2.6 months |
| Grade 3/4 Neutropenia | 41.2% | 19.4% |
| Cardiac Toxicity Rate | 8.8% | 4.5% |
Q & A
Q. What is the molecular mechanism of Pixantrone’s interaction with DNA, and how does it differ from classical anthracyclines?
this compound intercalates between DNA base pairs and acts as a topoisomerase II poison, stabilizing covalent DNA-drug adducts. Unlike anthracyclines (e.g., doxorubicin), this compound’s structure reduces cardiotoxicity by minimizing iron-mediated oxidative stress. Single-molecule studies reveal it compresses DNA by neutralizing phosphate backbone charges, enhancing cytotoxicity .
Q. How should researchers design experiments to compare this compound’s efficacy across in vitro and in vivo models?
- In vitro: Use cancer cell lines (e.g., leukemia, lymphoma) to assess IC₅₀ values, DNA adduct formation, and topoisomerase II inhibition. Include controls for formaldehyde activation, as this compound’s DNA-binding efficiency depends on this step .
- In vivo: Employ xenograft models with standardized dosing regimens (e.g., 150 mg/m² weekly). Monitor tumor volume reduction and cardiotoxicity biomarkers (e.g., troponin levels) . Ensure reproducibility by documenting solvent preparation (e.g., DMSO solubility) and purity verification (≥98%) as per analytical chemistry guidelines .
Q. What pharmacokinetic properties of this compound are critical for optimizing preclinical dosing schedules?
this compound’s limited water solubility (<1 mg/mL) necessitates DMSO-based formulations. Key parameters include plasma half-life (≈30 hours), tissue distribution (high in liver and spleen), and renal excretion. Use HPLC-MS to quantify bioavailability and adjust dosing intervals to maintain therapeutic concentrations .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound’s high in vitro efficacy and variable clinical trial outcomes?
Conduct systematic reviews (PRISMA framework) to analyze confounding variables:
- Patient heterogeneity: Stratify data by prior anthracycline exposure, as this compound’s efficacy increases in pretreated populations .
- Dosing variability: Compare regimens (e.g., 85 mg/m² vs. 150 mg/m²) using meta-regression models.
- Assay sensitivity: Validate in vitro results with single-molecule force spectroscopy to quantify DNA-binding kinetics under physiological conditions .
Q. What methodologies best assess this compound’s long-term cardiotoxicity compared to anthracyclines?
- Preclinical: Use echocardiography in rodent models to measure ejection fraction post-treatment. Compare histopathological changes (e.g., vacuolization) in cardiac tissue .
- Clinical: Leverage longitudinal cohort studies with cardiac MRI to detect subclinical dysfunction. Apply Cox proportional hazards models to correlate cumulative doses with adverse events .
Q. How does formaldehyde availability in tumor microenvironments influence this compound’s activation and DNA-binding efficiency?
- Experimental design: Treat cell lines (e.g., HL-60, Raji) with exogenous formaldehyde (0.1–1 mM) and measure adduct formation via comet assays.
- Statistical analysis: Use multivariate regression to model the relationship between formaldehyde concentration, drug activation, and apoptosis rates.
- Clinical relevance: Corrogate results with tumor biopsy data to identify patient subgroups with elevated intratumoral formaldehyde .
Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
